
Benzyl (2-(2-oxoethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-oxoethoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-(2-oxoethoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-oxoethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the carbamate moiety. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the carbonyl group in the 2-(2-oxoethoxy)ethyl chain.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.
Substitution: Amines, thiols; reactions are usually performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl (2-(2-oxoethoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis. It can be easily removed under mild conditions, making it valuable in multi-step organic syntheses.
Biology: Investigated for its potential as a prodrug, where the carbamate linkage can be cleaved enzymatically to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-(2-oxoethoxy)ethyl)carbamate involves the cleavage of the carbamate linkage. This can occur enzymatically or chemically, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the nature of the released products. For instance, in drug delivery, the released active ingredient interacts with its biological target to exert its therapeutic effect.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-(2-oxoethoxy)ethyl chain.
Benzyl (2-hydroxyethyl)carbamate: Contains a hydroxyl group instead of the oxo group in the ethoxy chain.
Benzyl (2-oxoethyl)carbamate: Similar but with a shorter ethoxy chain.
Uniqueness: Benzyl (2-(2-oxoethoxy)ethyl)carbamate is unique due to the presence of the 2-(2-oxoethoxy)ethyl chain, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl N-[2-(2-oxoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H15NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,7H,6,8-10H2,(H,13,15) |
InChI Key |
UECPNVBENHDSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


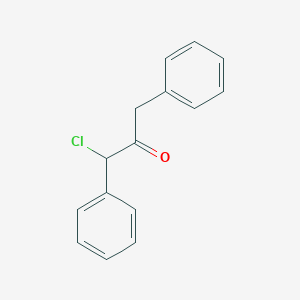
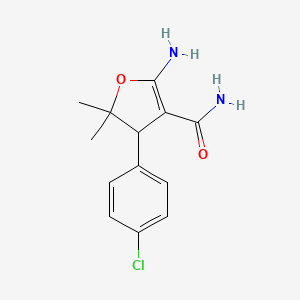
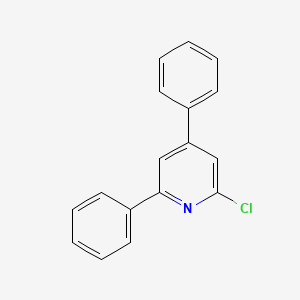

![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
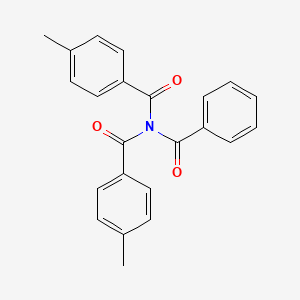
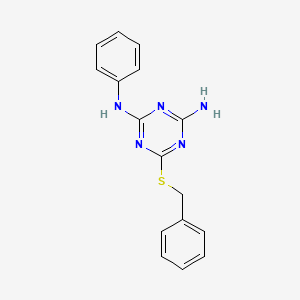
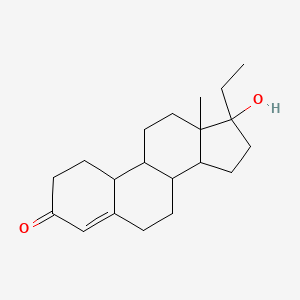
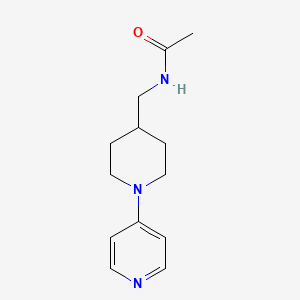
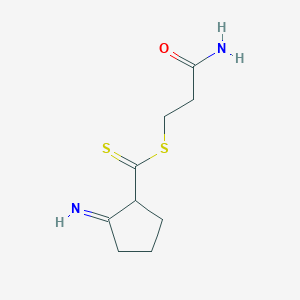
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
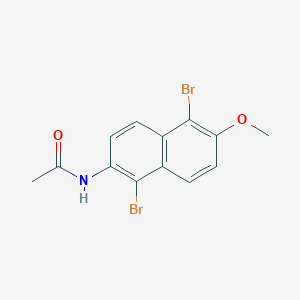
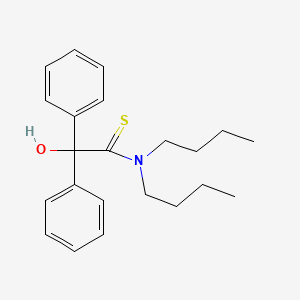
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
